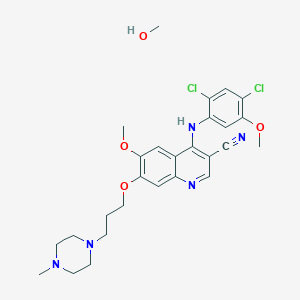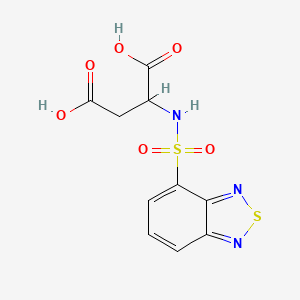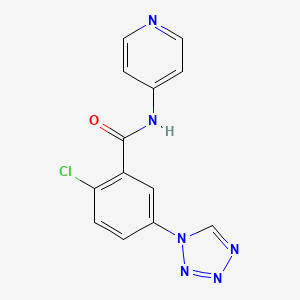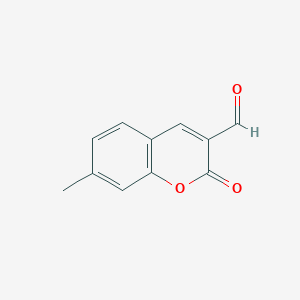
Bosutinib methanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bosutinib methanoate is a derivative of bosutinib, a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myelogenous leukemia (CML), specifically targeting the Philadelphia chromosome-positive (Ph+) variant of the disease . This compound functions by inhibiting the BCR-ABL kinase, which is responsible for the pathogenesis of CML .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bosutinib methanoate involves multiple steps, starting from the preparation of bosutinib. . The final step involves the esterification of bosutinib with methanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Bosutinib methanoate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Bosutinib methanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.
Medicine: Used in preclinical and clinical studies for the treatment of CML and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Bosutinib methanoate exerts its effects by inhibiting the BCR-ABL kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition prevents the phosphorylation of downstream targets involved in cell proliferation and survival, thereby reducing the growth of cancer cells . Additionally, this compound inhibits other kinases such as Src, Lyn, and Hck, contributing to its overall therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bosutinib methanoate is similar to other tyrosine kinase inhibitors such as:
Imatinib: The first-generation BCR-ABL inhibitor.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor with broader kinase inhibition.
Uniqueness
This compound is unique due to its dual inhibition of Src and ABL kinases, as well as its ability to target additional kinases. This broad spectrum of activity makes it effective against various resistance-conferring mutations in CML . Additionally, this compound has a distinct side effect profile, with fewer cardiovascular and thromboembolic events compared to other inhibitors .
Eigenschaften
CAS-Nummer |
918639-10-8 |
|---|---|
Molekularformel |
C27H33Cl2N5O4 |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol |
InChI |
InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3 |
InChI-Schlüssel |
KBLGKECLADKUHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)

![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)



![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
